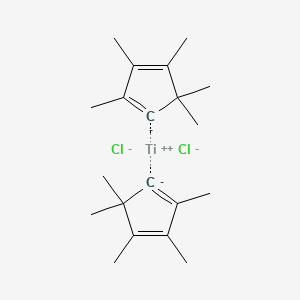
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride is a chemical compound that belongs to the class of organometallic compounds. It is often used as a precursor in the synthesis of various organometallic complexes. The compound is known for its unique structure, which includes a titanium center coordinated to a pentamethylcyclopentadienyl ligand and two chloride ions. This structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
準備方法
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride: This reaction is typically conducted in an inert atmosphere to prevent oxidation. The reaction mixture is stirred at a specific temperature to facilitate the formation of the titanium complex.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
化学反応の分析
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents used in these reactions include hydrogen peroxide and oxygen.
Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as alkyl or aryl groups. This is typically achieved using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce a variety of organometallic derivatives.
科学的研究の応用
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organometallic complexes, which are valuable in catalysis and materials science.
Biology: In biological research, the compound is used to study the interactions between metal centers and biological molecules. It can also be used to develop metal-based drugs.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for developing new therapeutic agents, particularly in the field of cancer treatment.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
作用機序
The mechanism of action of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride involves the interaction of the titanium center with various substrates. The titanium center can coordinate to different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
類似化合物との比較
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride can be compared with other similar compounds, such as:
1,2,3,4,5-Pentamethylcyclopentadienyl titanium trichloride: This compound has a similar structure but contains three chloride ligands instead of two.
1,2,3,4,5-Pentamethylcyclopentadienyl zirconium trichloride: This compound contains a zirconium center instead of titanium, which imparts different chemical properties.
1,2,3,4,5-Pentamethylcyclopentadienyl iron dicarbonyl dimer: This compound contains an iron center and is used in different catalytic applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organometallic complexes with a variety of ligands.
特性
分子式 |
C20H30Cl2Ti-2 |
|---|---|
分子量 |
389.2 g/mol |
IUPAC名 |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Ti/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
YKEMZCKEKGQVLK-UHFFFAOYSA-L |
正規SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
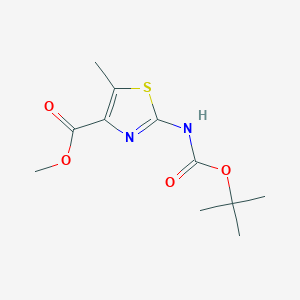

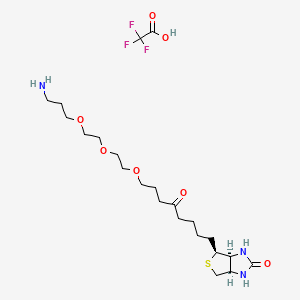
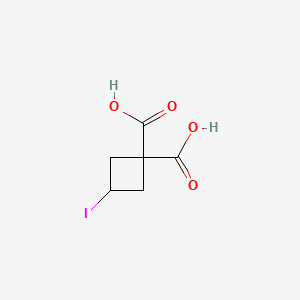
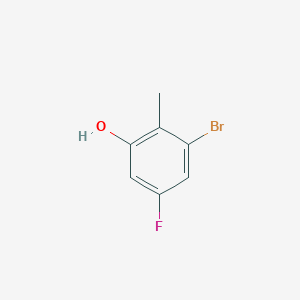
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
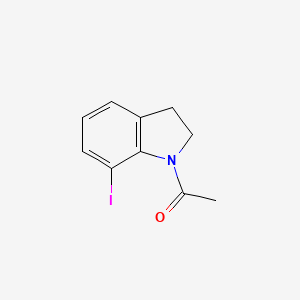
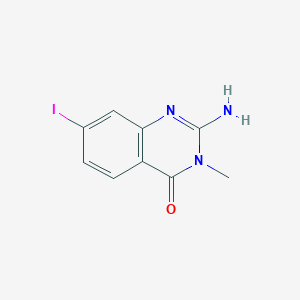

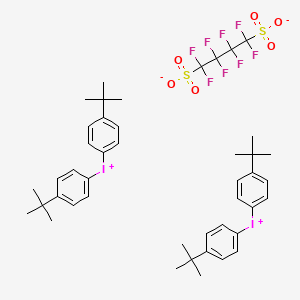
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)


